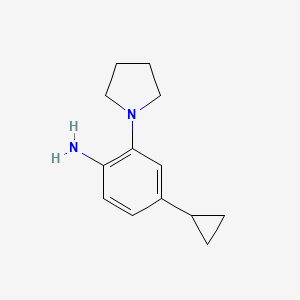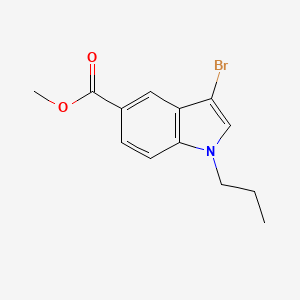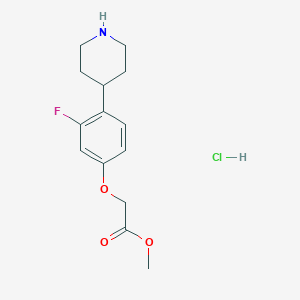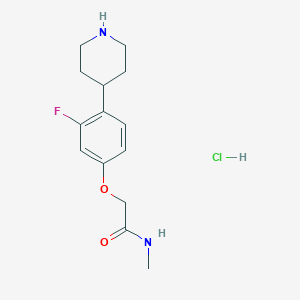
4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline is an organic compound that features a cyclopropyl group and a pyrrolidine ring attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached to the aniline core through a nucleophilic substitution reaction. This involves the reaction of an aniline derivative with a pyrrolidine derivative in the presence of a suitable base.
Final Assembly: The final step involves the coupling of the cyclopropyl group with the pyrrolidine-substituted aniline. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
科学的研究の応用
4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
類似化合物との比較
Similar Compounds
4-(Pyrrolidin-1-yl)aniline: Similar in structure but lacks the cyclopropyl group.
4-Cyclopropyl-2-(piperidin-1-yl)aniline: Similar but contains a piperidine ring instead of a pyrrolidine ring.
4-Cyclopropyl-2-(morpholin-1-yl)aniline: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
4-cyclopropyl-2-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-6-5-11(10-3-4-10)9-13(12)15-7-1-2-8-15/h5-6,9-10H,1-4,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVMTSIHGGXTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














